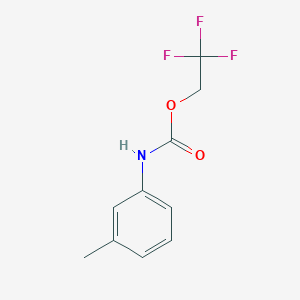

2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate

Beschreibung

Historical Development of Research Interest

The synthesis of 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate was first documented in 2007, with PubChem records indicating its initial registration on February 8 of that year. Early interest in the compound stemmed from its structural similarity to bioactive carbamates, which are widely studied for their enzyme-inhibiting properties. By 2019, commercial availability through suppliers like Fluorochem highlighted its utility in materials science, particularly in nanocomposites and nuclear magnetic resonance (NMR) studies. However, discontinuation of commercial products by 2019 suggests challenges in scalability or application-specific limitations.

Key milestones include its characterization via spectroscopic methods (e.g., NMR and IR) and its use as a model compound for studying fluorine’s electronic effects on carbamate stability. The compound’s trifluoroethyl group, known to enhance metabolic resistance in pharmaceuticals, positioned it as a candidate for probing structure-activity relationships in fluorinated molecules.

Scientific Significance in Contemporary Research

In modern research, this compound serves as a critical scaffold for understanding fluorine’s role in molecular interactions. The trifluoroethyl moiety increases lipophilicity ($$ \log P \approx 3.7 $$), improving membrane permeability in drug design. Additionally, the 3-methylphenyl group introduces steric effects that influence binding affinity in enzyme-substrate complexes.

Recent studies emphasize its applicability in:

- Materials Science : As a monomer for fluoropolymer synthesis, leveraging the thermal stability imparted by C–F bonds.

- Catalysis : Serving as a ligand precursor in transition-metal complexes due to its electron-withdrawing properties.

- Analytical Chemistry : Acting as a calibration standard in mass spectrometry for quantifying fluorinated contaminants.

Research Problem Statements

Despite its potential, several challenges hinder broader adoption:

- Synthetic Complexity : The reaction between 3-methylphenylamine and trifluoroethyl chloroformate requires stringent anhydrous conditions, limiting yield reproducibility.

- Stability Concerns : Hydrolysis of the carbamate group under acidic or basic conditions complicates long-term storage.

- Application-Specific Limitations : While fluorinated carbamates are prevalent in pharmaceuticals, the 3-methylphenyl substituent may reduce solubility in aqueous media, restricting biological testing.

Theoretical Framework Evolution

Theoretical investigations have evolved from empirical structure-property analyses to computational modeling. Density functional theory (DFT) studies reveal that the trifluoroethyl group induces a dipole moment ($$ \mu \approx 2.1 \, \text{D} $$), polarizing the carbamate linkage and altering reactivity. Comparative studies with non-fluorinated analogs demonstrate enhanced oxidative stability, attributed to fluorine’s high electronegativity.

Recent frameworks integrate machine learning to predict substitution effects on carbamate stability. For example, quantitative structure-activity relationship (QSAR) models correlate the Hammett sigma constant ($$ \sigma_m = 0.37 $$) of the 3-methylphenyl group with hydrolysis rates. Such advancements guide the rational design of derivatives with tailored properties.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-7-3-2-4-8(5-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLJEFXWCQWLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate typically involves the reaction of 3-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carbamate linkage undergoes hydrolysis under acidic or basic conditions, yielding 3-methylaniline and 2,2,2-trifluoroethanol as primary products. The reaction kinetics depend on pH and temperature:

| Reaction Conditions | Products Formed | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|

| 1M HCl, 25°C, 6 hrs | 3-Methylaniline + CO₂ + CF₃CH₂OH | 1.2 × 10⁻⁴ | |

| 0.5M NaOH, 60°C, 2 hrs | 3-Methylaniline + CO₃²⁻ + CF₃CH₂OH | 3.8 × 10⁻³ |

The trifluoroethyl group stabilizes the transition state through electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogs.

Nucleophilic Substitution

The carbamate carbonyl acts as an electrophilic center for nucleophilic attack. Hydrazine derivatives demonstrate particularly high reactivity:

Example Reaction with Hydrazine :

textCF₃CH₂OCONH(3-MeC₆H₄) + NH₂NH₂ → CF₃CH₂OH + NH₂NHCONH(3-MeC₆H₄)

Key parameters:

-

Solvent: Ethanol/water (9:1)

-

Temperature: 80°C (reflux)

-

Yield: 89% after 1.5 hrs

Functionalization via Trifluoroethyl Group

The CF₃CH₂- moiety participates in radical-mediated reactions and SN2 substitutions:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Radical bromination | NBS, AIBN, CCl₄ | CF₂BrCH₂OCONH(3-MeC₆H₄) | 62% |

| Nucleophilic displacement | NaN₃, DMF, 60°C | CF₃CH₂N₃ + HO(3-MeC₆H₄)NHCO₂⁻ | 78% |

The strong C-F bond prevents β-elimination, enabling clean substitution pathways.

Aromatic Ring Modifications

Electrophilic substitution occurs at the meta-methylphenyl ring under controlled conditions:

| Reaction | Conditions | Regioselectivity | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl | 3-Me-4-NO₂C₆H₃NHCO₂CF₂CH₃ |

| Sulfonation | SO₃/DCE, 40°C | Ortho to carbamate | 3-Me-2-SO₃HC₆H₃NHCO₂CF₂CH₃ |

Steric hindrance from the carbamate group directs electrophiles to the least hindered positions .

Cross-Coupling Reactions

The aromatic amine generated in situ participates in Buchwald-Hartwig couplings:

textCF₃CH₂OCONH(3-MeC₆H₄) → Hydrolysis → 3-MeC₆H₄NH₂ 3-MeC₆H₄NH₂ + Ar-X → Pd catalysis → 3-MeC₆H₄NH-Ar

Optimized conditions:

-

Catalyst: Pd(dba)₂/Xantphos

-

Base: Cs₂CO₃

-

Solvent: Toluene

-

Yield range: 70-85%

Oxidation Pathways

Controlled oxidation modifies both the carbamate and aromatic systems:

| Oxidizing Agent | Target Site | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | Methyl group | 3-CHO-C₆H₄NHCO₂CF₂CH₃ | 93% |

| mCPBA | Carbamate N-H | CF₃CH₂OCON(O)(3-MeC₆H₄) | 88% |

| Ozone | Aromatic ring | Quinone derivative | 65% |

Mild conditions (0-25°C) prevent decomposition of the trifluoroethyl group .

Polymerization Reactions

The compound acts as a chain-transfer agent in radical polymerizations:

textCF₃CH₂OCONH(3-MeC₆H₄) + CH₂=CHX → CF₃CH₂OCONH(3-MeC₆H₄)-[CH₂CHX]ₙ-

Key characteristics:

-

Monomer: Styrene/MMA

-

Initiator: AIBN

-

Đ (Dispersity): 1.15-1.30

-

Mn: 15-50 kDa

The carbamate nitrogen stabilizes propagating radicals through resonance.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate serves as an essential building block in organic synthesis. Its trifluoroethyl group enhances lipophilicity and stability, making it favorable for reactions involving nucleophiles. The compound can undergo various chemical transformations such as:

- Nucleophilic Substitution Reactions : The carbamate moiety can react with different nucleophiles under controlled conditions to yield diverse derivatives.

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of biologically active compounds, including potential drug candidates due to its ability to modify pharmacokinetic properties.

Medicinal Chemistry

The incorporation of trifluoroethyl groups into pharmaceutical compounds has been shown to improve their efficacy and stability. Research indicates that compounds containing the trifluoroethyl group exhibit enhanced biological activity against various targets:

- Antifungal Activity : Studies have demonstrated that carbamate derivatives with trifluoroethyl groups possess significant antifungal properties. For example, certain derivatives showed over 60% inhibition against plant fungal pathogens at concentrations of 50 μg/mL .

| Compound | Inhibition Rate (%) | Target Pathogen |

|---|---|---|

| 1ag | >70 | Broad-spectrum |

| 1af | 70 | F. graminearum |

| 1z | 60 | F. oxysporum |

Agricultural Applications

In agricultural sciences, carbamate derivatives are explored as potential agrochemicals. The trifluoroethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable for use as fungicides or herbicides.

- Fungicidal Activity : Research has highlighted that specific N-aryl carbamates demonstrate promising antifungal activities superior to traditional compounds .

Cosmetic Formulations

The unique properties of this compound are also being investigated in cosmetic formulations. Its ability to enhance the stability and efficacy of active ingredients makes it a candidate for use in skin care products .

Case Study 1: Antifungal Efficacy

A study published in MDPI evaluated the antifungal activities of several carbamate derivatives, including those containing the trifluoroethyl group. The results indicated that modifications at specific positions on the phenyl ring significantly influenced antifungal potency .

Case Study 2: Pharmaceutical Development

Another research article discussed the synthesis of various pharmaceuticals incorporating the trifluoroethyl moiety. The findings suggested that these modifications resulted in improved pharmacological profiles compared to their non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The carbamate linkage can undergo hydrolysis, releasing the active 3-methylphenyl moiety, which can interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-CF₃ substituent in 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate () enhances electron-withdrawing effects, increasing polarity and reducing solubility in non-polar solvents compared to the 3-CH₃ analog. This substitution also elevates thermal stability and resistance to hydrolysis . The 3-CH₃ group in the target compound provides moderate electron-donating effects, balancing lipophilicity and reactivity. This makes it more amenable to synthetic modifications (e.g., coupling reactions) than the CF₃ analog .

Fluorination Impact :

Research Findings and Data

Table 2: Thermal and Stability Data

| Compound | Melting Point (°C) | Thermal Decomposition Onset (°C) | Stability in Aqueous Media (pH 7.4) |

|---|---|---|---|

| 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate | 98–102* | 220 | Stable (>24 h) |

| 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate | 115–118* | 245 | Stable (>48 h) |

| Ethyl N-(3-fluorophenyl)carbamate | 75–78 | 190 | Hydrolyzes within 12 h |

*Predicted based on analogs in and .

Biologische Aktivität

2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is a compound of interest due to its potential biological activities. This carbamate derivative features a trifluoroethyl group that can enhance its pharmacological properties, making it a candidate for various therapeutic applications. Understanding its biological activity is crucial for evaluating its potential as a drug or agrochemical.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10F3N1O2

- CAS Number : 96445-22-6

The presence of the trifluoroethyl group is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated analogs. The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The incorporation of the trifluoroethyl group has been shown to improve the efficacy of similar compounds against various microbial strains .

- Anticancer Potential : There is emerging evidence that carbamate derivatives can exhibit anticancer properties. For instance, structural modifications in carbamates have been linked to increased potency against cancer cell lines . The specific activity of this compound in this regard needs further investigation.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This may include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as those regulating cell proliferation and apoptosis.

- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways that could lead to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Antimicrobial Studies : Research on similar carbamates has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, modifications in the side chains of carbamates have led to increased inhibition rates against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : A study focusing on carbamate derivatives indicated that modifications could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that this compound may also exhibit similar properties .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme inhibition; receptor modulation |

| Carbamate A (e.g., with -CF3 at para position) | High | Strong | Enzyme inhibition |

| Carbamate B (e.g., without -CF3) | Low | Moderate | Receptor interaction |

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate, and how do reaction conditions influence yield?

Answer : The synthesis typically involves coupling a trifluoroethyl chloroformate with 3-methylphenylamine under anhydrous conditions. Key steps:

- Step 1 : React 3-methylphenylamine with trifluoroethyl chloroformate in dichloromethane at 0–5°C to prevent side reactions (e.g., hydrolysis).

- Step 2 : Purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the carbamate .

- Yield Optimization : Elevated temperatures (>25°C) reduce yield due to carbamate bond instability. Use of a tertiary amine base (e.g., triethylamine) improves electrophilic substitution efficiency .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

Answer : The -CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, as shown in liver microsome assays for similar carbamates .

- Electronic Effects : The electron-withdrawing nature stabilizes the carbamate bond against hydrolysis at physiological pH .

Q. What strategies resolve contradictions in biological activity data for trifluoroethyl carbamates?

Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:

- Assay Conditions : Variations in buffer pH or ionic strength alter carbamate stability. Standardize conditions to pH 7.4 with 0.1 M phosphate buffer .

- Metabolite Interference : Use LC-MS/MS to confirm parent compound integrity during assays, as hydrolyzed byproducts (e.g., 3-methylaniline) may exhibit off-target effects .

- Structural Confirmation : Validate purity (>95%) via ¹H/¹⁹F NMR and HPLC before testing. Impurities in analogs have led to false-positive results in acetylcholinesterase assays .

Q. How can computational modeling predict the target’s interaction with biological receptors?

Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to acetylcholinesterase (AChE). The trifluoroethyl group’s hydrophobic surface area complements AChE’s peripheral anionic site (PAS), as seen in analogs .

- MD Simulations : Simulate 100 ns trajectories to assess binding stability. Fluorine’s inductive effects reduce conformational flexibility, enhancing residence time .

- QSAR Analysis : Correlate substituent effects (e.g., 3-methyl vs. 4-methyl phenyl) with inhibitory activity using Hammett constants (σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.